molecular formula C22H24N6O B5362107 6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5362107
M. Wt: 388.5 g/mol
InChI Key: WVTNRQLBRHETSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-10 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MP-10 involves the inhibition of specific molecular pathways involved in various diseases. In cancer, MP-10 inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In cardiovascular disease, MP-10 inhibits the NF-kB pathway, which is involved in inflammation. In neurological disorders, MP-10 inhibits the JNK pathway, which is involved in cell death and neuroinflammation.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammation, the improvement of cardiac function, and the enhancement of cognitive function. These effects are mediated by the compound's ability to target specific molecular pathways involved in various diseases.

Advantages and Limitations for Lab Experiments

MP-10 has several advantages for lab experiments, including its high potency and specificity for specific molecular pathways. However, the compound's high potency can also be a limitation, as it may cause toxicity in cells at high concentrations. Additionally, the compound's complex synthesis method and high cost may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the study of MP-10, including the development of more efficient synthesis methods, the exploration of its potential applications in other diseases, and the investigation of its potential as a therapeutic agent in clinical trials. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential side effects.

Synthesis Methods

The synthesis of MP-10 involves several steps, including the reaction of 3-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 5-methyl-2-pyridinylamine. The final product is obtained by reacting the intermediate compound with 2-chloropyridazine.

Scientific Research Applications

MP-10 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In cardiovascular disease, MP-10 has been shown to improve cardiac function and reduce inflammation. In neurological disorders, MP-10 has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

(3-methylphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-4-3-5-18(14-16)22(29)28-12-10-27(11-13-28)21-9-8-20(25-26-21)24-19-7-6-17(2)15-23-19/h3-9,14-15H,10-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTNRQLBRHETSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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